molecular formula C11H21NO2 B12290052 (S)-tert-Butyl 2-amino-2-cyclopentylacetate

(S)-tert-Butyl 2-amino-2-cyclopentylacetate

Cat. No.: B12290052
M. Wt: 199.29 g/mol
InChI Key: LNGYENBQPBVHBE-VIFPVBQESA-N
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Description

(S)-tert-Butyl 2-amino-2-cyclopentylacetate is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a cyclopentyl group attached to the alpha carbon of the amino acid structure, with a tert-butyl ester protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-amino-2-cyclopentylacetate typically involves the following steps:

    Starting Material: The synthesis begins with cyclopentanone, which undergoes a series of reactions to introduce the amino group and the ester functionality.

    Amination: Cyclopentanone is first converted to 2-cyclopentylacetic acid through a Grignard reaction followed by hydrolysis.

    Esterification: The 2-cyclopentylacetic acid is then esterified with tert-butyl alcohol in the presence of an acid catalyst to form tert-butyl 2-cyclopentylacetate.

    Amination: The ester is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group, resulting in this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-amino-2-cyclopentylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of cyclopentanone or 2-cyclopentylacetic acid.

    Reduction: Formation of tert-butyl 2-amino-2-cyclopentanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-tert-Butyl 2-amino-2-cyclopentylacetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-amino-2-cyclopentylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-cyclopentylacetic acid: A closely related compound without the tert-butyl ester group.

    (S)-Methyl 2-amino-2-cyclopentylacetate: Similar structure but with a methyl ester group instead of tert-butyl.

Uniqueness

(S)-tert-Butyl 2-amino-2-cyclopentylacetate is unique due to the presence of the tert-butyl ester group, which can influence its reactivity and biological activity. This structural feature may provide advantages in terms of stability and selectivity in various applications.

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

tert-butyl (2S)-2-amino-2-cyclopentylacetate

InChI

InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)9(12)8-6-4-5-7-8/h8-9H,4-7,12H2,1-3H3/t9-/m0/s1

InChI Key

LNGYENBQPBVHBE-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](C1CCCC1)N

Canonical SMILES

CC(C)(C)OC(=O)C(C1CCCC1)N

Origin of Product

United States

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